molecular formula C23H21N3O3 B12031130 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357412-01-2

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12031130
CAS No.: 357412-01-2
M. Wt: 387.4 g/mol
InChI Key: QFCVNTVCQFPFMU-BUVRLJJBSA-N
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Description

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes benzyloxy, benzylidene, hydrazino, and oxoacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves multiple steps. One common method includes the condensation of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy or benzylidene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzylidene)malononitrile
  • 2-Hydrazino-4-methyl benzothiazole
  • Methyl (2-(phenylethynyl)phenyl)sulfane

Uniqueness

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and benzylidene moieties provide specific binding interactions, while the hydrazino and oxoacetamide groups offer versatile sites for chemical modifications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

357412-01-2

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O3/c1-17-7-11-20(12-8-17)25-22(27)23(28)26-24-15-18-9-13-21(14-10-18)29-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

QFCVNTVCQFPFMU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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